3,3-Dimethylcyclopentane-1-carbonitrile 3,3-Dimethylcyclopentane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 212382-63-3
VCID: VC8412591
InChI: InChI=1S/C8H13N/c1-8(2)4-3-7(5-8)6-9/h7H,3-5H2,1-2H3
SMILES: CC1(CCC(C1)C#N)C
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol

3,3-Dimethylcyclopentane-1-carbonitrile

CAS No.: 212382-63-3

Cat. No.: VC8412591

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylcyclopentane-1-carbonitrile - 212382-63-3

Specification

CAS No. 212382-63-3
Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
IUPAC Name 3,3-dimethylcyclopentane-1-carbonitrile
Standard InChI InChI=1S/C8H13N/c1-8(2)4-3-7(5-8)6-9/h7H,3-5H2,1-2H3
Standard InChI Key WTKDBKTUOXTJQH-UHFFFAOYSA-N
SMILES CC1(CCC(C1)C#N)C
Canonical SMILES CC1(CCC(C1)C#N)C

Introduction

Structural Characteristics

Molecular Architecture

3,3-Dimethylcyclopentane-1-carbonitrile features a cyclopentane ring substituted with two methyl groups at the 3-position and a nitrile (-C≡N) group at the 1-position. The molecular formula C₈H₁₃N corresponds to a molecular weight of 123.19 g/mol. Its SMILES notation (CC1(CCC(C1)C#N)C) and InChI key (WTKDBKTUOXTJQH-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and connectivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₃N
Molecular Weight123.19 g/mol
SMILESCC1(CCC(C1)C#N)C
InChI KeyWTKDBKTUOXTJQH-UHFFFAOYSA-N

The compound’s rigidity arises from the cyclopentane backbone, while the electron-withdrawing nitrile group influences its reactivity in nucleophilic additions or cycloadditions.

Synthesis and Manufacturing

Industrial Synthesis Pathways

A patented method for synthesizing related cyclopropane tricarboxylic acid derivatives offers insights into potential routes for 3,3-dimethylcyclopentane-1-carbonitrile. The process involves halogenation of β,β-dimethylacrylonitrile followed by cyclization with malonic acid derivatives . For example:

  • Halogenation: β,β-Dimethylacrylonitrile reacts with chlorine or bromine at −20°C to 50°C to form α-halogenated intermediates.

  • Cyclization: The intermediate undergoes base-mediated cyclization with malonic acid esters, yielding the cyclopropane nitrile derivative.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
HalogenationCl₂ or Br₂, 0–50°C, DMF solvent70–85%
CyclizationNaOH, methanol, 10–50°C75%

This method emphasizes the use of inexpensive bases (e.g., NaOH) and polar aprotic solvents (e.g., dimethylformamide) to optimize ring closure efficiency .

Physicochemical Properties

Predicted Collision Cross Sections

Ion mobility spectrometry (IMS) data predicts collision cross sections (CCS) for various adducts, critical for mass spectrometry identification :

Table 3: CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺124.11208125.3
[M+Na]⁺146.09402135.6
[M+NH₄]⁺141.13862132.6

The higher CCS for [M+Na]⁺ (135.6 Ų) compared to [M+H]⁺ (125.3 Ų) reflects sodium’s larger ionic radius and its impact on gas-phase ion conformation .

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